An In-Depth Technical Guide to the Physicochemical Properties of 4''-Nonyl-p-terphenyl-4-carbonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 4''-Nonyl-p-terphenyl-4-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4''-Nonyl-p-terphenyl-4-carbonitrile, a significant liquid crystalline compound. The document is structured to provide researchers, scientists, and professionals in drug development and materials science with a detailed understanding of its molecular structure, thermal behavior, and the experimental methodologies crucial for its characterization. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols. This guide synthesizes available data with established scientific principles to serve as a valuable resource for the application and further investigation of this and related liquid crystal materials.
Introduction: The Significance of 4''-Alkyl-p-terphenyl-4-carbonitriles
The family of 4''-alkyl-p-terphenyl-4-carbonitriles represents a cornerstone in the development of liquid crystal technologies. Their molecular architecture, characterized by a rigid p-terphenyl core, a flexible alkyl chain, and a polar nitrile group, gives rise to the unique mesophases that are foundational to liquid crystal displays (LCDs) and other electro-optic applications. The interplay between the rigid core and the flexible tail, along with the strong dipole moment of the nitrile group, dictates the formation and stability of nematic and smectic phases. 4''-Nonyl-p-terphenyl-4-carbonitrile, with its C9 alkyl chain, is a member of this homologous series and exhibits a rich polymorphic behavior, making its study essential for the design of advanced liquid crystal mixtures with tailored properties.
The p-terphenyl backbone contributes to the high birefringence and thermal stability of these compounds, while the terminal alkyl chain influences the melting point and the type of mesophases observed. The nitrile group is critical for inducing a strong positive dielectric anisotropy, which is a prerequisite for the operation of twisted nematic and other field-effect LCDs. Understanding the precise physicochemical properties of each homolog in the series, such as the nonyl derivative, is paramount for formulating liquid crystal mixtures with specific clearing points, viscosity, and electro-optical responses.
Molecular Structure and Core Physicochemical Data
The molecular integrity of 4''-Nonyl-p-terphenyl-4-carbonitrile underpins its function. Its key identifiers and fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4''-Nonyl-[1,1':4',1''-terphenyl]-4-carbonitrile | N/A |
| CAS Number | 107396-27-0 | [1] |
| Molecular Formula | C28H31N | N/A |
| Molecular Weight | 381.56 g/mol | [1] |
| Appearance | White crystalline solid | N/A |
Table 1: Core Identification and Physical Properties of 4''-Nonyl-p-terphenyl-4-carbonitrile.
Thermal Properties and Liquid Crystalline Phase Behavior
The defining characteristic of 4''-Nonyl-p-terphenyl-4-carbonitrile is its thermotropic liquid crystallinity, exhibiting multiple distinct phases upon heating. The transition temperatures are critical parameters for any application, dictating the operational range of the material.
| Transition | Temperature (°C) | Phase |
| Melting Point | 87 | Smectic E (smE) |
| Transition | 110 | Smectic (Sm) |
| Transition | 205 | Nematic (N) |
| Clearing Point | 211.7 | Isotropic (I) |
Table 2: Liquid Crystalline Phase Transition Temperatures of 4''-Nonyl-p-terphenyl-4-carbonitrile.[1]
The presence of multiple smectic phases (a more ordered liquid crystal phase) and a nematic phase (a less ordered liquid crystal phase) over a broad temperature range highlights the material's potential for use in various applications, including those requiring high-temperature stability.
Experimental Protocol: Determination of Phase Transitions by Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for determining the temperatures and enthalpies of phase transitions in liquid crystals. It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise identification of first-order phase transitions, which are characteristic of the transitions between crystalline, smectic, nematic, and isotropic phases.
Methodology:
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Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
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Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation of the sample at elevated temperatures.
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Thermal Program:
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The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point to ensure a uniform isotropic state and to erase any previous thermal history.
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The sample is then cooled at the same rate to a temperature below its crystallization point.
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A second heating scan is performed at the same rate. The data from the second heating scan is typically used to report the transition temperatures, as it represents the behavior of a sample with a consistent thermal history.
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Data Analysis: The onset temperature of the peaks in the DSC thermogram corresponds to the phase transition temperatures. The area under the peaks is integrated to determine the enthalpy of the transitions.
Caption: Workflow for DSC analysis of liquid crystal phase transitions.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For 4''-Nonyl-p-terphenyl-4-carbonitrile, ¹H and ¹³C NMR would be used to confirm the connectivity of the terphenyl core, the nonyl chain, and the nitrile group.
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¹H NMR: The aromatic region would show a series of complex multiplets corresponding to the protons on the three phenyl rings. The protons on the phenyl ring adjacent to the nitrile group would be the most deshielded. The aliphatic region would show characteristic signals for the nonyl chain, with the α-methylene protons adjacent to the phenyl ring appearing as a triplet and the terminal methyl group also as a triplet.
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¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with the carbon of the nitrile group appearing at a characteristic downfield shift (around 118-120 ppm). The carbons of the nonyl chain would appear in the upfield aliphatic region.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
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Key Expected Absorptions:
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C≡N stretch: A strong, sharp absorption band around 2220-2230 cm⁻¹, characteristic of the nitrile group.
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C-H aromatic stretch: Absorptions above 3000 cm⁻¹.
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C-H aliphatic stretch: Absorptions just below 3000 cm⁻¹.
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C=C aromatic ring stretch: A series of absorptions in the 1600-1450 cm⁻¹ region.
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Mass Spectrometry (MS)
Causality: Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
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Expected Molecular Ion: The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 381.56, corresponding to the molecular weight of the compound. Fragmentation would likely involve cleavage of the nonyl chain.
Solubility Profile
The solubility of 4''-Nonyl-p-terphenyl-4-carbonitrile is dictated by its largely nonpolar structure.
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Soluble in: Common organic solvents such as tetrahydrofuran (THF), chloroform, dichloromethane, and toluene.
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Slightly soluble in: Less polar solvents like hexane, and more polar solvents like acetone.
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Insoluble in: Water.
Experimental Protocol: Determination of Solubility
Causality: Establishing the solubility of a compound is crucial for its purification, formulation, and application. A systematic approach ensures reproducible results.
Methodology:
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Solvent Selection: A range of solvents with varying polarities is chosen.
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Sample Preparation: A known amount of the solute (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature (e.g., 25 °C).
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Equilibration: The mixture is agitated (e.g., using a vortex mixer or shaker) for a set period to ensure equilibrium is reached.
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Observation: The solution is visually inspected for the presence of undissolved solid.
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Quantification (Optional): For quantitative solubility, the saturated solution is filtered, and the concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Caption: A representative synthetic pathway for 4''-Nonyl-p-terphenyl-4-carbonitrile.
Purification Protocol
Causality: High purity is essential for liquid crystal materials, as impurities can significantly depress the clearing point and alter the electro-optical properties. A multi-step purification process is typically required.
Methodology:
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Work-up: After the reaction is complete, the reaction mixture is typically subjected to an aqueous work-up to remove the base and other water-soluble byproducts.
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Chromatography: The crude product is purified by column chromatography on silica gel, using a nonpolar eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from starting materials and side products.
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Recrystallization: The product obtained from chromatography is further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to remove any remaining impurities and to obtain a highly crystalline material.
Conclusion
4''-Nonyl-p-terphenyl-4-carbonitrile is a valuable liquid crystalline material with a rich polymorphism that is of significant interest for the development of advanced electro-optic devices. This guide has provided a detailed overview of its core physicochemical properties, with a focus on its thermal behavior and the experimental protocols required for its characterization. While a complete set of spectral data is not publicly available, the provided information on its structure, synthesis, and the properties of related compounds offers a solid foundation for researchers and developers working with this and similar materials. The methodologies described herein are based on established scientific principles and are designed to ensure the generation of reliable and reproducible data.
